molecular formula C7H10ClN3O B2768698 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride CAS No. 1956334-34-1

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride

Cat. No. B2768698
CAS RN: 1956334-34-1
M. Wt: 187.63
InChI Key: UNCXAZNTAJAYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a unique structure and properties. In

Scientific Research Applications

Pharmacological Activities

  • Platelet Aggregation Inhibition and Hypotensive Effects: 6-Aryl-4,5-dihydro-3(2H)-pyridazinone derivatives exhibit significant inhibition of platelet aggregation and hypotensive actions in rats. Some compounds within this class were found to be more potent than acetylsalicylic acid in inhibiting platelet aggregation and exhibited substantial hypotensive effects (Thyes et al., 1983).
  • Vasodilator Agents: 4,5-Dihydropyridazin-3(2H)-one derivatives, substituted at position 6, were synthesized and evaluated for their vasorelaxant effect. Among the tested compounds, specific derivatives proved to be efficacious and potent relaxant agents of the isolated rat aorta, indicating their potential as therapeutic agents for vasodilation (Gouault et al., 2004).

Synthesis and Chemical Properties

  • Synthesis of Pyridazine Derivatives: Research into the synthesis of pyridazine derivatives has been explored, with studies showing the synthesis of novel compounds and their potential applications in creating new pharmaceuticals. For example, microwave-assisted synthesis has been utilized for the efficient production of pyridazin-3(2H)-ones, highlighting the adaptability of these compounds in synthetic chemistry (Liang et al., 2013).

Biological and Antitumor Activities

  • Antitumor Agents: A novel series of tetrahydropyridophthalazinones has been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP) 1 and 2, with specific compounds showing significant antitumor efficacy. Such compounds are being explored for their potential in treating cancers with specific genetic mutations, demonstrating the therapeutic potential of pyridazine derivatives in oncology (Wang et al., 2016).

Cardiotonic and Vasodilator Agents

  • Inotropic Activity: Certain pyridazinone derivatives have been synthesized and shown to possess extremely potent positive inotropic activity along with vasodilating activity, suggesting their utility in the management of congestive heart failure (Okushima et al., 1987).

properties

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c11-7-6-1-2-8-3-5(6)4-9-10-7;/h4,8H,1-3H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCXAZNTAJAYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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